molecular formula C20H30N4 B6084588 N-(1H-benzimidazol-2-ylmethyl)-1-(cyclohexylmethyl)-3-piperidinamine

N-(1H-benzimidazol-2-ylmethyl)-1-(cyclohexylmethyl)-3-piperidinamine

Katalognummer B6084588
Molekulargewicht: 326.5 g/mol
InChI-Schlüssel: ZNGSIQHIVXLVOX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1H-benzimidazol-2-ylmethyl)-1-(cyclohexylmethyl)-3-piperidinamine, also known as BHCP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BHCP is a white crystalline solid that is soluble in water and organic solvents.

Wissenschaftliche Forschungsanwendungen

N-(1H-benzimidazol-2-ylmethyl)-1-(cyclohexylmethyl)-3-piperidinamine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, N-(1H-benzimidazol-2-ylmethyl)-1-(cyclohexylmethyl)-3-piperidinamine has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In materials science, N-(1H-benzimidazol-2-ylmethyl)-1-(cyclohexylmethyl)-3-piperidinamine has been used as a building block for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). In catalysis, N-(1H-benzimidazol-2-ylmethyl)-1-(cyclohexylmethyl)-3-piperidinamine has been used as a ligand for the synthesis of chiral catalysts.

Wirkmechanismus

The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-1-(cyclohexylmethyl)-3-piperidinamine is not fully understood. However, it is believed that N-(1H-benzimidazol-2-ylmethyl)-1-(cyclohexylmethyl)-3-piperidinamine exerts its biological activity by binding to specific targets in cells, such as enzymes or receptors. This binding can lead to changes in cellular signaling pathways, which can ultimately result in physiological effects.
Biochemical and Physiological Effects:
N-(1H-benzimidazol-2-ylmethyl)-1-(cyclohexylmethyl)-3-piperidinamine has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(1H-benzimidazol-2-ylmethyl)-1-(cyclohexylmethyl)-3-piperidinamine can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. In vivo studies have shown that N-(1H-benzimidazol-2-ylmethyl)-1-(cyclohexylmethyl)-3-piperidinamine can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. N-(1H-benzimidazol-2-ylmethyl)-1-(cyclohexylmethyl)-3-piperidinamine has also been shown to exhibit anticancer activity in vitro and in vivo.

Vorteile Und Einschränkungen Für Laborexperimente

N-(1H-benzimidazol-2-ylmethyl)-1-(cyclohexylmethyl)-3-piperidinamine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high yield. N-(1H-benzimidazol-2-ylmethyl)-1-(cyclohexylmethyl)-3-piperidinamine is also stable under a wide range of conditions, which makes it suitable for use in various experiments. However, there are also some limitations to using N-(1H-benzimidazol-2-ylmethyl)-1-(cyclohexylmethyl)-3-piperidinamine in lab experiments. For example, N-(1H-benzimidazol-2-ylmethyl)-1-(cyclohexylmethyl)-3-piperidinamine can be toxic at high concentrations, which can limit its use in certain assays. Additionally, N-(1H-benzimidazol-2-ylmethyl)-1-(cyclohexylmethyl)-3-piperidinamine can be expensive to synthesize, which can limit its availability for some researchers.

Zukünftige Richtungen

There are several future directions for the study of N-(1H-benzimidazol-2-ylmethyl)-1-(cyclohexylmethyl)-3-piperidinamine. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases. Another direction is to explore its potential as a building block for the synthesis of new materials, such as MOFs and COFs. Additionally, the development of new synthetic methods for N-(1H-benzimidazol-2-ylmethyl)-1-(cyclohexylmethyl)-3-piperidinamine could lead to more efficient and cost-effective production. Finally, further studies are needed to elucidate the mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-1-(cyclohexylmethyl)-3-piperidinamine and to identify its specific targets in cells.

Synthesemethoden

N-(1H-benzimidazol-2-ylmethyl)-1-(cyclohexylmethyl)-3-piperidinamine can be synthesized through a multi-step process. The first step is the synthesis of 2-(chloromethyl)benzimidazole, which is then reacted with cyclohexylmethylamine and piperidine to produce N-(1H-benzimidazol-2-ylmethyl)-1-(cyclohexylmethyl)-3-piperidinamine. The yield of N-(1H-benzimidazol-2-ylmethyl)-1-(cyclohexylmethyl)-3-piperidinamine can be increased by optimizing the reaction conditions, such as temperature and solvent.

Eigenschaften

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-1-(cyclohexylmethyl)piperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4/c1-2-7-16(8-3-1)14-24-12-6-9-17(15-24)21-13-20-22-18-10-4-5-11-19(18)23-20/h4-5,10-11,16-17,21H,1-3,6-9,12-15H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNGSIQHIVXLVOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCCC(C2)NCC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-benzimidazol-2-ylmethyl)-1-(cyclohexylmethyl)-3-piperidinamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.